
3-Amino-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one is a synthetic organic compound characterized by the presence of an amino group, a difluoromethyl group, and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors. For example, starting from a suitable amine and an aldehyde or ketone, the pyrrolidine ring can be formed under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.
Amination: The amino group can be introduced through a reductive amination reaction, where an amine is reacted with a carbonyl compound in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, alkoxides, amines
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and cellular uptake due to its functional groups and structural features.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science research.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluoromethyl group can enhance lipophilicity and membrane permeability. The pyrrolidine ring can interact with receptor sites, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1-(4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one: Similar structure but with a single fluorine atom.
3-Amino-1-(4,4-dichloro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness
The presence of the difluoromethyl group in 3-Amino-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its analogs with different halogen substitutions.
Eigenschaften
Molekularformel |
C8H14F2N2O2 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
3-amino-1-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C8H14F2N2O2/c9-8(10)3-6(4-13)12(5-8)7(14)1-2-11/h6,13H,1-5,11H2 |
InChI-Schlüssel |
FHCZWZTUYUNWPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(CC1(F)F)C(=O)CCN)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



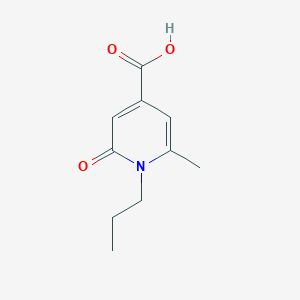

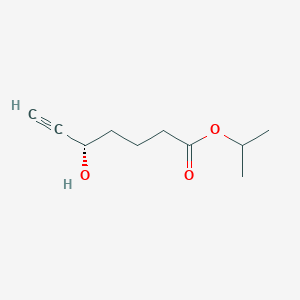
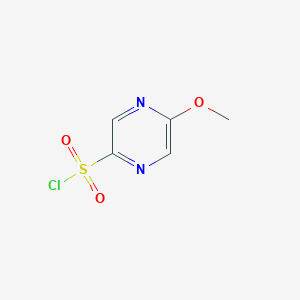
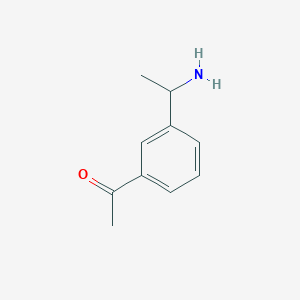
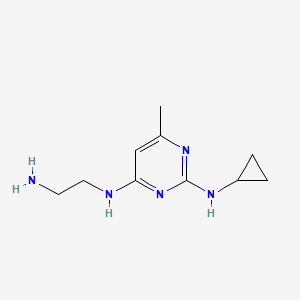
![1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpropan-2-amine](/img/structure/B13348018.png)

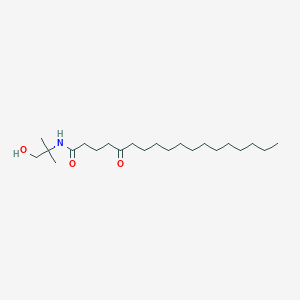
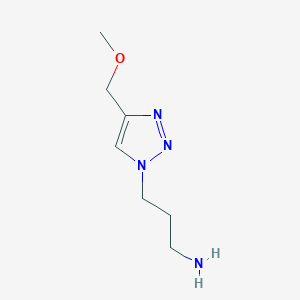
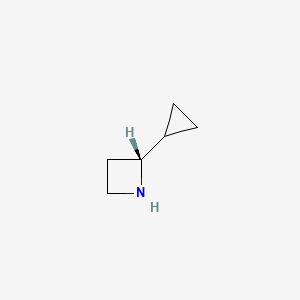
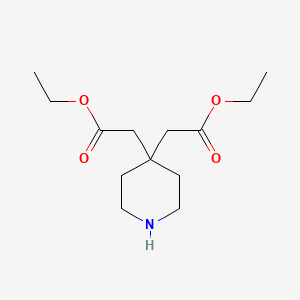
![2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-ol](/img/structure/B13348053.png)
